molecular formula C8H11N3O3S B8720900 1-[2-(Hydrazinecarbonyl)phenyl]methanesulfonamide CAS No. 114317-18-9

1-[2-(Hydrazinecarbonyl)phenyl]methanesulfonamide

Cat. No. B8720900
Key on ui cas rn: 114317-18-9
M. Wt: 229.26 g/mol
InChI Key: DYIKWRXAXHMLRT-UHFFFAOYSA-N
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Patent
US04699649

Procedure details

To a suspension of 84 g of methyl 2-[(aminosulfonyl)methyl]benzoate in 300 ml of absolute ethanol was added dropwise 22 g of hydrazine monohydrate. The thick suspension was heated at reflux for about 16 hours to yield a solution, then a thick suspension, at reflux temperature. The suspension was cooled to 20° C. filtered, and the residue was washed 1×100 ml of water and suction dried about three hours to provide 49 g of the subject compound; m.p. 221°-222° C.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([CH2:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[C:8](OC)=[O:9])(=[O:4])=[O:3].O.[NH2:17][NH2:18]>C(O)C>[NH2:1][S:2]([CH2:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[C:8]([NH:17][NH2:18])=[O:9])(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
NS(=O)(=O)CC1=C(C(=O)OC)C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The thick suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to yield a solution
TEMPERATURE
Type
TEMPERATURE
Details
a thick suspension, at reflux temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue was washed 1×100 ml of water and suction
CUSTOM
Type
CUSTOM
Details
dried about three hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)CC1=C(C(=O)NN)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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